molecular formula C14H19F4NSi B14297673 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine CAS No. 113827-85-3

1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine

Cat. No.: B14297673
CAS No.: 113827-85-3
M. Wt: 305.39 g/mol
InChI Key: MQKWQAGIHRHNHJ-UHFFFAOYSA-N
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Description

1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a trimethylsilyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Fluorinated Phenyl Ring:

    Attachment of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the fluorinated phenyl ring.

    Piperidine Ring Formation: The final step involves the coupling of the fluorinated trimethylsilyl phenyl ring with piperidine, typically through a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced products.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often in the presence of catalysts or under specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.

    Biology: Its unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological macromolecules.

    Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets in the body.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms and trimethylsilyl group influence the compound’s electronic properties, allowing it to engage in specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine can be compared with other fluorinated and silylated compounds, such as:

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: This compound also contains multiple fluorine atoms and a trifluoromethyl group, making it similar in terms of electronic properties but different in terms of reactivity and applications.

    2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound, but with a pyridine ring instead of a piperidine ring, leading to different chemical behavior and uses.

    Tetrafluoroterephthalonitrile: This compound features a tetrafluorinated benzene ring with nitrile groups, offering distinct reactivity and applications compared to the piperidine derivative.

The uniqueness of this compound lies in its combination of fluorine atoms and a trimethylsilyl group, which imparts specific electronic and steric properties that are valuable in various chemical and biological contexts.

Properties

CAS No.

113827-85-3

Molecular Formula

C14H19F4NSi

Molecular Weight

305.39 g/mol

IUPAC Name

trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)silane

InChI

InChI=1S/C14H19F4NSi/c1-20(2,3)14-11(17)9(15)13(10(16)12(14)18)19-7-5-4-6-8-19/h4-8H2,1-3H3

InChI Key

MQKWQAGIHRHNHJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F

Origin of Product

United States

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